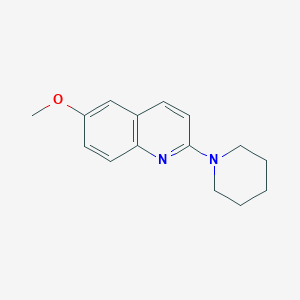![molecular formula C17H20N4O B15121012 N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15121012.png)
N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps. One common method includes the reaction of pyridine-4-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate pyridine-4-carbonylpiperidine. This intermediate is then reacted with N-methylpyridin-2-amine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine and piperidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine rings.
Scientific Research Applications
N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group and the piperidine ring.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group but differs in the position and presence of the piperidine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.
Uniqueness
N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H20N4O/c1-20(16-4-2-3-9-19-16)15-7-12-21(13-8-15)17(22)14-5-10-18-11-6-14/h2-6,9-11,15H,7-8,12-13H2,1H3 |
InChI Key |
WWHVYXYNNFNTJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=NC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15120934.png)

![4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120950.png)
![4-chloro-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B15120960.png)

![4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15120983.png)
![4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15120987.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B15120994.png)
![7-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15120998.png)
![4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B15121018.png)
![4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15121020.png)
![3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121021.png)
![4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121022.png)
![4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B15121032.png)
